ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with acetylenes . Another approach involves the use of free radical cyclization cascades, which are efficient for preparing polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: An antiarrhythmic agent with a benzofuran ring.
Angelicin: A compound with phototoxic properties used in dermatology.
Bergapten: A furanocoumarin with applications in treating skin disorders.
Nodekenetin: A natural product with potential anticancer activity.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: An antibiotic compound with a benzofuran structure.
Uniqueness
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-4,7,11H,2,5-6,8,14H2,1H3/t11-/m0/s1 |
InChI Key |
CPMSDCMZKCFMKF-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCC2)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.